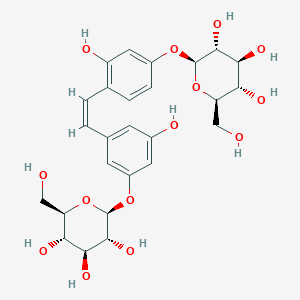

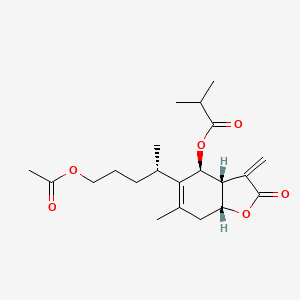

cis-Mulberroside A

説明

準備方法

Synthetic Routes and Reaction Conditions: : cis-Mulberroside A can be efficiently prepared from the branch bark of cultivated mulberry (Morus multicaulis Perr.) using a macroporous resin column . The primary component is purified by semi-preparative high-performance liquid chromatography diode array detection (HPLC-DAD) and identified by liquid chromatograph-mass spectrometer (LC-MS), 1H and 13C nuclear magnetic resonance (NMR) spectra .

Industrial Production Methods: : Industrial production methods involve the extraction of this compound from mulberry bark using ethanol extraction followed by purification through macroporous resin column chromatography . This method yields a high purity of this compound, making it suitable for large-scale production .

化学反応の分析

Types of Reactions: : cis-Mulberroside A undergoes various metabolic reactions, including hydrolysis, glucuronidation, hydrogenation, sulfation, hydroxylation, and methylation . These reactions are crucial for its metabolism and biological activity.

Common Reagents and Conditions

Hydrolysis: Typically occurs in the presence of water or acidic conditions.

Glucuronidation: Involves the addition of glucuronic acid, often catalyzed by enzymes like UDP-glucuronosyltransferases.

Hydrogenation: Requires hydrogen gas and a catalyst such as palladium on carbon.

Sulfation: Involves the addition of sulfate groups, usually catalyzed by sulfotransferases.

Hydroxylation: Often catalyzed by enzymes like cytochrome P450.

Methylation: Involves the addition of methyl groups, typically catalyzed by methyltransferases.

Major Products: : The major products formed from these reactions include various metabolites that retain the biological activity of the parent compound .

科学的研究の応用

cis-Mulberroside A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying polyhydroxylated stilbenes and their derivatives.

Biology: Investigated for its role in plant defense mechanisms and secondary metabolism.

Medicine: Exhibits anti-inflammatory, analgesic, and anti-apoptotic properties. .

作用機序

cis-Mulberroside A exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.

Anti-apoptotic: Prevents cell death by modulating apoptotic pathways.

Tyrosinase Inhibition: Inhibits the activity of tyrosinase, an enzyme involved in melanin synthesis, making it useful in cosmetic applications.

類似化合物との比較

cis-Mulberroside A is unique compared to other similar compounds due to its specific biological activities and molecular structure. Similar compounds include:

trans-Mulberroside A: The trans isomer of Mulberroside A, which has different biological activities and stability.

Oxyresveratrol: The aglycone of Mulberroside A, which also exhibits strong tyrosinase inhibitory activity but differs in its metabolic pathways and potency.

Resveratrol: A well-known stilbene compound with antioxidant properties, but lacks the specific glycosylation found in Mulberroside A.

This compound stands out due to its unique combination of glycosylation and hydroxylation, which contribute to its distinct biological activities and potential therapeutic applications .

特性

IUPAC Name |

(2S,3R,4S,5S,6R)-2-[3-hydroxy-4-[(Z)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O14/c27-9-17-19(31)21(33)23(35)25(39-17)37-14-4-3-12(16(30)8-14)2-1-11-5-13(29)7-15(6-11)38-26-24(36)22(34)20(32)18(10-28)40-26/h1-8,17-36H,9-10H2/b2-1-/t17-,18-,19-,20-,21+,22+,23-,24-,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPSWAEGGWLOOKT-GSNCJTLYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC2C(C(C(C(O2)CO)O)O)O)O)C=CC3=CC(=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)/C=C\C3=CC(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401316062 | |

| Record name | cis-Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

568.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

166734-06-1 | |

| Record name | cis-Mulberroside A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=166734-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | cis-Mulberroside A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401316062 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-2-[[(3S,6S,11S,14S,17S)-3-(4-aminobutyl)-6-[3-(diaminomethylideneamino)propyl]-14-(1H-indol-3-ylmethyl)-2,5,8,13,16-pentaoxo-1,4,7,12,15-pentazabicyclo[15.3.0]icosane-11-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B3028100.png)

![5,7-Dihydroxy-2-phenyl-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B3028103.png)

![Tert-butyl [trans-3-aminocyclohexyl]carbamate hcl](/img/structure/B3028106.png)

![N-[2-[2-[2-aminoethyl(propanoyl)amino]ethyl-propanoylamino]ethyl]-N-methylpropanamide](/img/structure/B3028120.png)